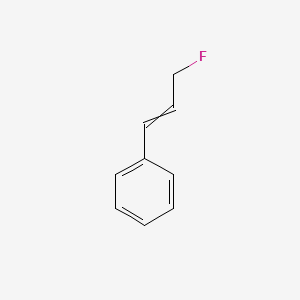
Cinnamyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamyl fluoride is an organic compound that belongs to the class of cinnamyl derivatives It is characterized by the presence of a fluorine atom attached to the cinnamyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnamyl fluoride can be synthesized through various methods. One common approach involves the fluorination of cinnamyl alcohol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed fluorination reactions. For example, palladium-catalyzed fluorination has been employed to synthesize this compound from cinnamyl bromide using TBAF as the fluorinating agent . This method offers high selectivity and efficiency, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Cinnamyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be replaced by other nucleophiles, leading to the formation of different cinnamyl derivatives.
Oxidation Reactions: This compound can be oxidized to form cinnamaldehyde or cinnamic acid under appropriate conditions.
Reduction Reactions: Reduction of this compound can yield cinnamyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Various cinnamyl derivatives depending on the nucleophile used.
Oxidation Reactions: Cinnamaldehyde and cinnamic acid.
Reduction Reactions: Cinnamyl alcohol.
Aplicaciones Científicas De Investigación
Cinnamyl fluoride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cinnamyl fluoride involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives have been shown to disrupt microbial cell membranes, leading to cell death . Additionally, these compounds can inhibit key enzymes involved in metabolic pathways, thereby exerting their biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: An unsaturated carboxylic acid with similar structural features but lacks the fluorine atom.
Cinnamyl Alcohol: The alcohol counterpart of cinnamyl fluoride, used in similar applications but with different reactivity.
Cinnamaldehyde: An aldehyde derivative with distinct chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
70353-93-4 |
|---|---|
Fórmula molecular |
C9H9F |
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
3-fluoroprop-1-enylbenzene |
InChI |
InChI=1S/C9H9F/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |
Clave InChI |
INZLZTHXPOJSCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


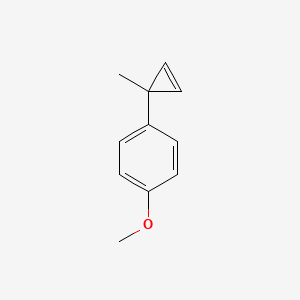
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)



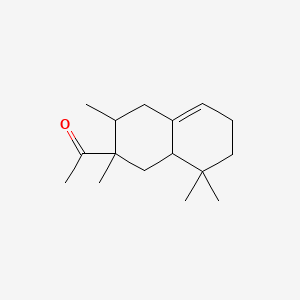
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

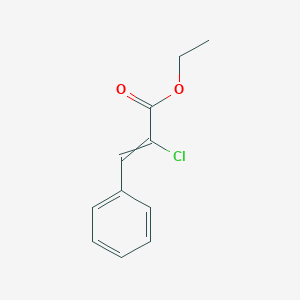
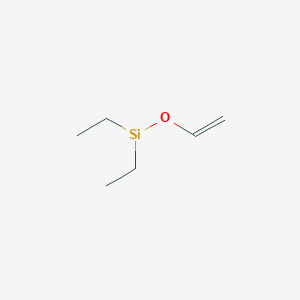
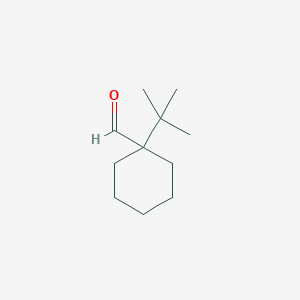
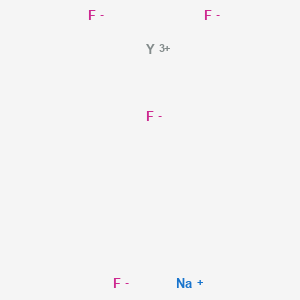
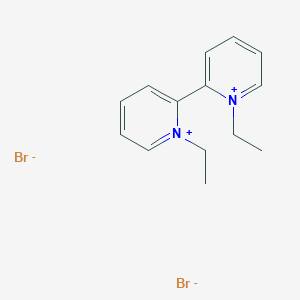
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
